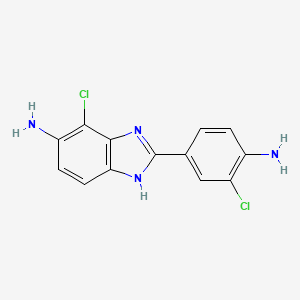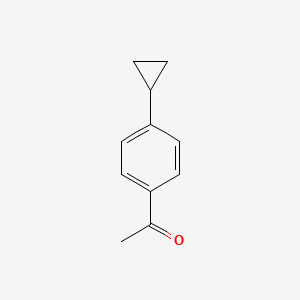
1-(4-Cyclopropylphenyl)ethanone
Vue d'ensemble
Description
“1-(4-Cyclopropylphenyl)ethanone” is a synthetic compound with the CAS Number: 6921-45-51. It has a molecular weight of 160.221 and its IUPAC name is 1-(4-cyclopropylphenyl)ethanone1.
Synthesis Analysis
The synthesis of “1-(4-Cyclopropylphenyl)ethanone” involves a reaction of 1-(4-bromophenyl)ethanone with cyclopropylboronic acid in a mixture of DMSO and water2. The reaction is facilitated by tripotassium phosphate and 1,1’-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane2.
Molecular Structure Analysis
The InChI code for “1-(4-Cyclopropylphenyl)ethanone” is 1S/C11H12O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,11H,6-7H2,1H31. This indicates that the compound has a cyclopropyl group attached to the 4th carbon of a phenyl ring, which is further attached to an ethanone group.
Chemical Reactions Analysis
Specific chemical reactions involving “1-(4-Cyclopropylphenyl)ethanone” are not readily available in the search results. However, as a ketone, it can undergo typical carbonyl reactions such as nucleophilic addition, reduction, and oxidation.Physical And Chemical Properties Analysis
“1-(4-Cyclopropylphenyl)ethanone” is a solid, semi-solid, or liquid compound1. It should be stored in a dry room at normal temperature1. The purity of the compound is typically around 95%1.Applications De Recherche Scientifique
Organic Synthesis and Pharmaceutical Intermediates
- Synthesis of Branched Tryptamines : 1-(4-Cyclopropylphenyl)ethanone plays a role in the synthesis of tryptamine derivatives through the rearrangement of cyclopropylketone arylhydrazones. This method is effective for producing enantiomerically pure tryptamine derivatives, showcasing its utility in creating complex organic molecules with high enantiomeric excess (Salikov et al., 2017).
- Solid-Liquid Phase Equilibrium Studies : Research on 1-(4-Cyclopropylphenyl)ethanone derivatives has extended to studying their solid-liquid phase equilibrium in various solvents, providing insights into their solubility and crystallization behaviors. These studies are pivotal for designing separation and purification processes in pharmaceutical synthesis (Li et al., 2019).
Advanced Material Research
- Photodeprotection Mechanisms : The compound has been investigated for its role in photodeprotection reaction mechanisms of caged species utilizing photochromism functions. This research is crucial for developing novel materials with controlled release properties, applicable in drug delivery systems and material sciences (Guo et al., 2022).
- Crystallography and Polymorphism : Studies on derivatives of 1-(4-Cyclopropylphenyl)ethanone have also explored the crystallography and polymorphism aspects, shedding light on the structural diversity and phase transitions of these compounds. Understanding these properties is vital for material design and the development of pharmaceuticals with desired crystalline forms (Suarez et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation1. Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment3.
Orientations Futures
While specific future directions for “1-(4-Cyclopropylphenyl)ethanone” are not readily available in the search results, the compound has gained interest for its potential application in various fields of research and industry4.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.
Propriétés
IUPAC Name |
1-(4-cyclopropylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHHCKFQUJBPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294835 | |
| Record name | 1-(4-cyclopropylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylphenyl)ethanone | |
CAS RN |
6921-45-5 | |
| Record name | 1-(4-Cyclopropylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 98349 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6921-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-cyclopropylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-cyclopropylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



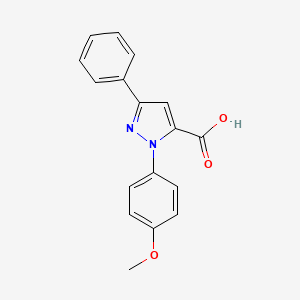

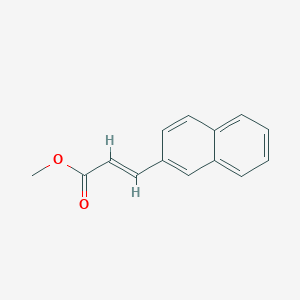

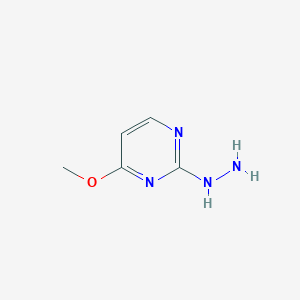


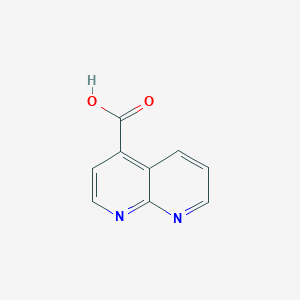

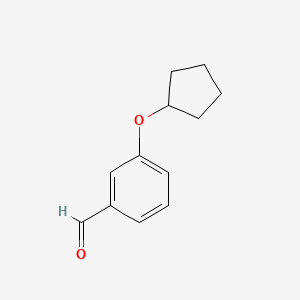
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)
